1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

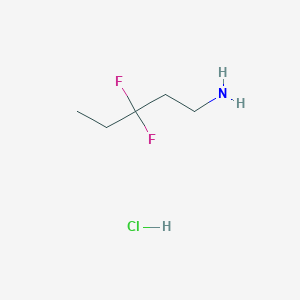

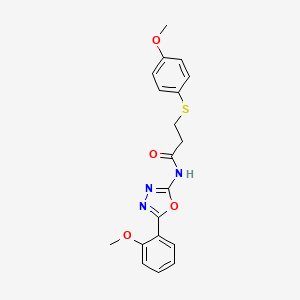

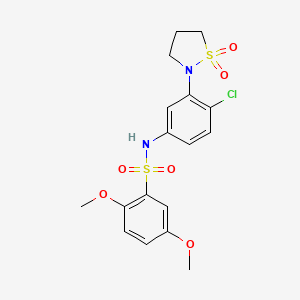

The compound “1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea” is a complex organic molecule. It contains a urea group attached to a benzyl group, which is further connected to a tetramethyl dioxaborolane group . This compound is likely to be used in advanced organic synthesis due to the presence of the boron-containing group, which is often used in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl dioxaborolane group contains a boron atom bonded to two oxygen atoms and two methyl groups . The benzyl group is a phenyl ring attached to a methylene group, and the urea group consists of a carbonyl group attached to two amine groups .Chemical Reactions Analysis

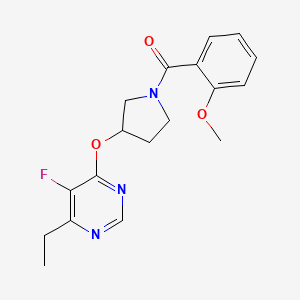

The tetramethyl dioxaborolane group in the compound is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Wissenschaftliche Forschungsanwendungen

Benzoxaborole Compounds in Medicinal Chemistry

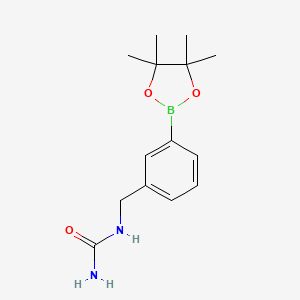

Benzoxaborole compounds, including derivatives similar to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea, have found broad applications in medicinal chemistry over the last decade due to their physicochemical and drug-like properties. These applications include the development of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique mechanism of action related to the electron-deficient nature of the boron atom, along with the ease of preparation, has made benzoxaboroles an area of interest for pharmaceutical research. Two benzoxaborole derivatives are already in clinical use for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).

Benzoxaboroles as Building Blocks in Organic Synthesis

Benzoxaboroles, due to their exceptional properties and wide applications, have been investigated extensively. Beyond their use in medicinal chemistry, certain benzoxaboroles serve as building blocks and protecting groups in organic synthesis. Their ability to bind hydroxyl compounds makes them effective molecular receptors for sugars and glycoconjugates. This versatility in applications, from therapeutic agents to roles in synthetic chemistry, underscores the significance of benzoxaboroles in both pharmaceutical and chemical research (Adamczyk-Woźniak et al., 2009).

Urea Derivatives in Drug Design

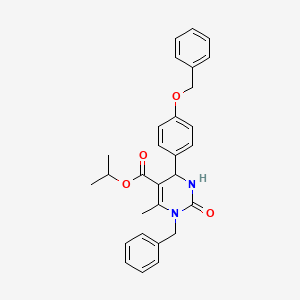

Ureas, such as this compound, play a crucial role in drug design due to their unique hydrogen bonding capabilities. These properties are instrumental in drug-target interactions, allowing for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been identified as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L. This highlights the importance of urea moiety in medicinal chemistry, promoting its use as a structural motif in drug discovery processes (Jagtap et al., 2017).

Eigenschaften

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVBATQGZJIQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2766824.png)

![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)